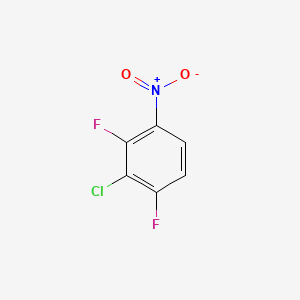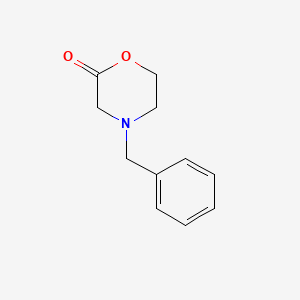
Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane is an organosilicon compound characterized by its unique molecular structure. This compound features a silicon atom bonded to two methyl groups, one ethyl group that has a chloromethyl-substituted phenyl ring, and one chlorine atom. It’s primarily of interest in organic synthesis and materials science due to its reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
A typical synthesis of Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane involves the reaction between 2-(4-(chloromethyl)phenyl)ethylsilane and a chlorinating agent.
Grignard Reaction: : One method to prepare the precursor involves the Grignard reaction, where 4-chlorobenzyl chloride reacts with magnesium to form a Grignard reagent, followed by reaction with ethylsilane.
Hydrosilylation: : Another approach can include the hydrosilylation of styrene derivatives with chlorosilanes.
Industrial Production Methods:
Chlorination: : In an industrial setting, large-scale chlorination reactions are employed, wherein 2-(4-(chloromethyl)phenyl)ethylsilane is chlorinated using chlorinating agents like phosphorus trichloride or sulfuryl chloride under controlled conditions.
Catalysis: : Catalytic methods may also be applied to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes:
Substitution Reactions: : It undergoes nucleophilic substitution reactions at the chloromethyl group.
Oxidation and Reduction: : The phenyl ring can undergo electrophilic aromatic substitution, though its silicon center typically remains unreacted under oxidative conditions.
Addition Reactions: : The silicon-chlorine bond is susceptible to hydrolysis, forming silanol and hydrochloric acid.
Common Reagents and Conditions Used:
Nucleophiles: : Strong nucleophiles like amines and thiols are commonly used for substitution.
Catalysts: : Lewis acids like aluminum chloride may be used in certain aromatic substitution reactions.
Oxidizing Agents: : Common oxidizing agents include permanganates and peroxides.
Major Products Formed from These Reactions:
Silanols: : Hydrolysis of the silicon-chlorine bond produces silanols.
Substituted Derivatives: : Reaction with nucleophiles yields various substituted silanes.
Applications De Recherche Scientifique
In Chemistry:
Used as a reagent for introducing silane groups in organic molecules.
A precursor in the synthesis of silicon-based polymers and materials.
In Biology and Medicine:
Investigated for its potential as a protecting group for certain biochemical reagents.
Explored for its role in the synthesis of silane-modified bioactive molecules.
In Industry:
Utilized in the production of specialty chemicals.
Important in the development of silane-based surface modifiers and adhesives.
Mécanisme D'action
Molecular Targets and Pathways Involved:
The compound acts mainly through its functional groups:
Silicon Center: : Reacts with nucleophiles or undergoes hydrolysis.
Chloromethyl Group: : Site for nucleophilic substitution, allowing for a variety of functional group transformations.
Comparaison Avec Des Composés Similaires
Chloromethylsilane
Phenylsilane
Ethylchlorosilane
Overall, Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane's unique structure lends it special properties making it valuable across several scientific and industrial fields
Propriétés
Numéro CAS |
68092-71-7 |
|---|---|
Formule moléculaire |
C11H16Cl2Si |
Poids moléculaire |
247.23 g/mol |
Nom IUPAC |
chloro-[2-[4-(chloromethyl)phenyl]ethyl]-dimethylsilane |
InChI |
InChI=1S/C11H16Cl2Si/c1-14(2,13)8-7-10-3-5-11(9-12)6-4-10/h3-6H,7-9H2,1-2H3 |
Clé InChI |
FPDXRQODEPQHSK-UHFFFAOYSA-N |
SMILES |
C[Si](C)(CCC1=CC=C(C=C1)CCl)Cl |
SMILES canonique |
C[Si](C)(CCC1=CC=C(C=C1)CCl)Cl |
| 74143-32-1 68092-71-7 |
|
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methanesulfonate](/img/structure/B1580759.png)







